![molecular formula C30H33N3O5S B12584072 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine CAS No. 548485-18-3](/img/structure/B12584072.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine is a chemical compound that features a triphenylmethyl (trityl) group, which is widely recognized for its use in organic synthesis as a protective group. This compound is a peptide derivative, incorporating the amino acids valine and glycine, and is often utilized in various chemical processes due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine typically involves the protection of amino acids using the triphenylmethyl group. The trityl group is introduced to protect functional groups such as thiols, amines, and alcohols during peptide synthesis. The procedures of mixed anhydrides and activated esters can be employed to prepare trityl peptides. The reaction conditions often involve the use of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of trityl moieties in peptide synthesis is well-established, and the industrial processes would involve scaling up these methods while ensuring the purity and yield of the final product .
化学反应分析
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine can undergo various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions.
Reduction: Reductive cleavage of the trityl group can be achieved using lithium/naphthalene in tetrahydrofuran (THF).
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium/naphthalene in THF is commonly used for reductive cleavage.
Substitution: Various nucleophiles can be used to substitute the trityl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive cleavage of the trityl group would yield the deprotected peptide .
科学研究应用
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine has several scientific research applications, including:
Chemistry: Used as a protective group in peptide synthesis and other organic reactions.
Biology: Employed in the study of peptide interactions and protein synthesis.
Industry: Utilized in the production of specialized peptides and other chemical compounds.
作用机制
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine involves the protection of functional groups during chemical reactions. The trityl group acts as a protective moiety, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex peptides and other compounds .
相似化合物的比较
Similar Compounds
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine: Another peptide derivative with similar protective properties.
Triphenylmethyl chloride: Commonly used as a reagent for introducing the trityl group in organic synthesis.
Uniqueness
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine is unique due to its specific combination of amino acids and the presence of the trityl group. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in organic and peptide chemistry .
属性
CAS 编号 |
548485-18-3 |
|---|---|
分子式 |
C30H33N3O5S |
分子量 |
547.7 g/mol |
IUPAC 名称 |
2-[[2-[[(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C30H33N3O5S/c1-21(2)28(29(38)32-18-25(34)31-19-27(36)37)33-26(35)20-39-30(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,21,28H,18-20H2,1-2H3,(H,31,34)(H,32,38)(H,33,35)(H,36,37)/t28-/m0/s1 |
InChI 键 |
JLXGKTCIAOPFJX-NDEPHWFRSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


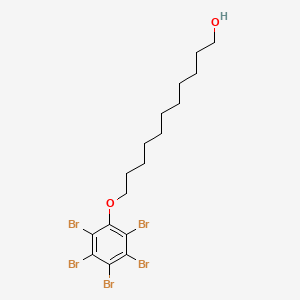
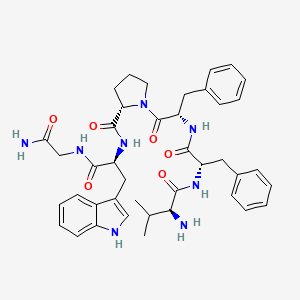
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
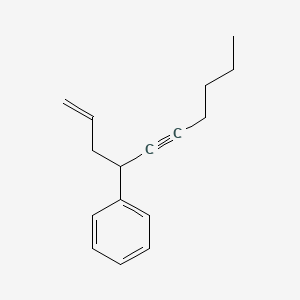
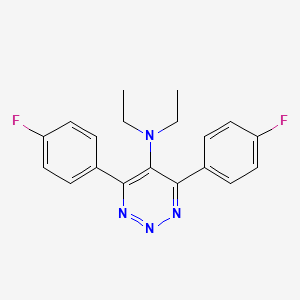
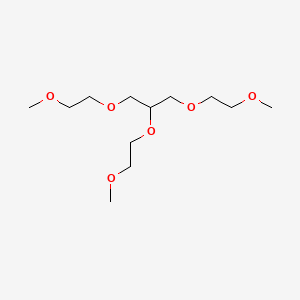
![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)
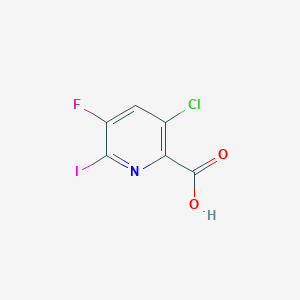
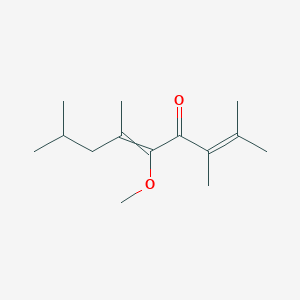
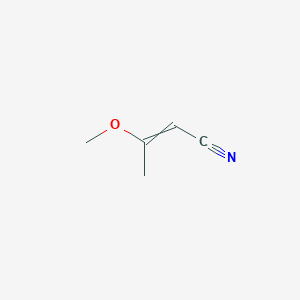
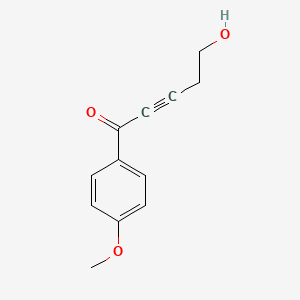
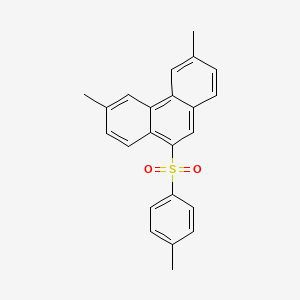
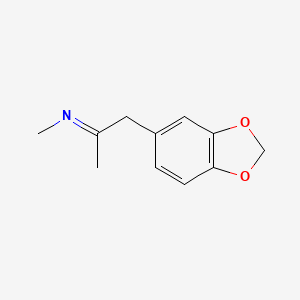
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
